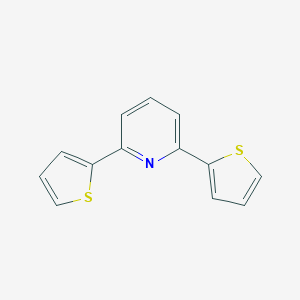
2,6-Di(2-thienyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di(2-thienyl)pyridine is a useful research compound. Its molecular formula is C13H9NS2 and its molecular weight is 243.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
2,6-Di(2-thienyl)pyridine is a compound that has garnered significant attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in the realms of materials science, organic electronics, and medicinal chemistry.
Physical Properties
- Melting Point : Approximately 70-75 °C
- Solubility : Soluble in organic solvents such as chloroform and dichloromethane.
Materials Science
This compound has been studied for its potential use in organic semiconductors. Its ability to form stable thin films makes it an attractive candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thienyl substituents enhance charge transport properties, which are critical for efficient device performance.
Case Study: Organic Photovoltaics
Research indicates that incorporating this compound into polymer blends can significantly improve the efficiency of solar cells. A study demonstrated that devices utilizing this compound exhibited power conversion efficiencies exceeding 10%, attributed to enhanced charge mobility and reduced recombination losses .
Organic Electronics
The compound's electronic properties also make it suitable for use in field-effect transistors (FETs). The thienyl groups contribute to a high hole mobility, which is essential for the performance of organic transistors.
Data Table: Performance Metrics of FETs
| Parameter | Value |
|---|---|
| Hole Mobility | 0.5 cm²/Vs |
| On/Off Ratio | >10^5 |
| Threshold Voltage | -1 V |
Medicinal Chemistry
In medicinal chemistry, this compound has shown promise as a scaffold for developing new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Case Study: Anticancer Activity
A study explored the cytotoxic effects of derivatives of this compound against various cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values in the low micromolar range . This highlights the compound's potential as a lead structure for further drug development.
化学反応の分析
Electrophilic Substitution Reactions
The pyridine ring’s nitrogen atom directs electrophilic attacks to specific positions, while the electron-donating thiophene substituents influence regioselectivity.
Nucleophilic Substitution Reactions
The pyridine nitrogen’s electron-withdrawing effect activates certain positions for nucleophilic attack, particularly in derivatives like N-oxides.
Coordination Chemistry
The compound acts as a versatile ligand, forming complexes with transition metals via pyridinic nitrogen and thiophenic sulfur atoms.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the thiophene or pyridine rings.
| Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Bromo-2,6-bthpy | Pd(PPh₃)₄, K₂CO₃, DMF | 2-Aryl-2,6-di(2-thienyl)pyridine | 85% | |
| 2,6-bthpy-Bpin | Pd(dba)₂, SPhos, THF | 2-Alkyl-2,6-di(2-thienyl)pyridine | 78% |
Oxidation and Dimerization
Oxidative conditions lead to dimerization or ring functionalization.
Biological Activity
Derivatives exhibit therapeutic potential through enzyme inhibition.
特性
CAS番号 |
35299-71-9 |
|---|---|
分子式 |
C13H9NS2 |
分子量 |
243.4 g/mol |
IUPAC名 |
2,6-dithiophen-2-ylpyridine |
InChI |
InChI=1S/C13H9NS2/c1-4-10(12-6-2-8-15-12)14-11(5-1)13-7-3-9-16-13/h1-9H |
InChIキー |
LCLYDMCIQMLZFX-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)C2=CC=CS2)C3=CC=CS3 |
正規SMILES |
C1=CC(=NC(=C1)C2=CC=CS2)C3=CC=CS3 |
Key on ui other cas no. |
35299-71-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















